
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride is a versatile chemical compound with myriad applications in scientific research. This compound is known for its unique structural features, which include an amino group, a fluorothiophene ring, and a sulfonamido group. These features make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride typically involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields racemic 2-amino-3-(heteroaryl)propanoic acids, which can then be further modified to introduce the fluorothiophene and sulfonamido groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for maximum yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonamido group can be reduced to form amines.
Substitution: The fluorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted thiophene compounds. These products can be further utilized in different applications, including drug development and material science.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural features allow it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(4-chlorothiophene-3-sulfonamido)propanoic acid hydrochloride
- 2-Amino-3-(4-bromothiophene-3-sulfonamido)propanoic acid hydrochloride
- 2-Amino-3-(4-methylthiophene-3-sulfonamido)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride stands out due to the presence of the fluorine atom on the thiophene ring. This fluorine atom imparts unique electronic properties to the compound, making it more reactive and versatile in various chemical reactions compared to its chloro, bromo, and methyl analogs .
Eigenschaften
Molekularformel |
C7H10ClFN2O4S2 |
|---|---|
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
2-amino-3-[(4-fluorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9FN2O4S2.ClH/c8-4-2-15-3-6(4)16(13,14)10-1-5(9)7(11)12;/h2-3,5,10H,1,9H2,(H,11,12);1H |
InChI-Schlüssel |
NVUKSFUMEMRBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CS1)S(=O)(=O)NCC(C(=O)O)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


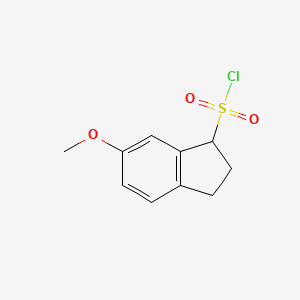
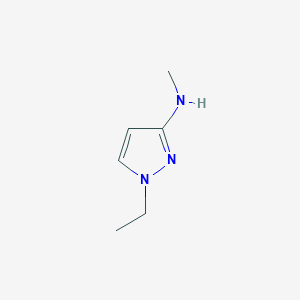
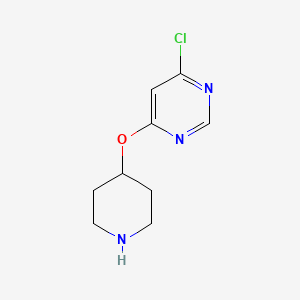

![tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13485665.png)
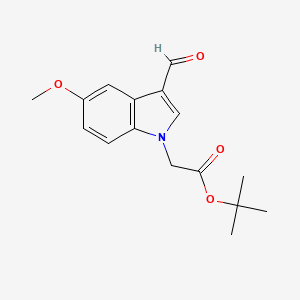
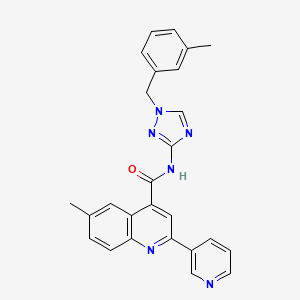

![Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13485706.png)
![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)

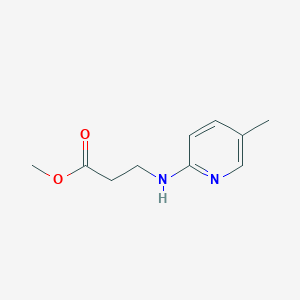
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485737.png)
